Lyso-globotetraosylceramide (d18:1)

Shiga toxin glycosphingolipid receptor VTE

Lyso-globotetraosylceramide (d18:1), also termed lyso-Gb4 or lyso-globoside, is the N-deacylated form of globotetraosylceramide (Gb4). It consists of the neutral tetrasaccharide headgroup GalNAcβ1-3Galα1-4Galβ1-4Glc linked β-glycosidically to a C18 sphingosine (d18:1) backbone bearing a free amine, as opposed to the amide-linked fatty acid present in the parent ceramide.

Molecular Formula C44H80N2O22
Molecular Weight 989.1 g/mol
Cat. No. B10783388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyso-globotetraosylceramide (d18:1)
Molecular FormulaC44H80N2O22
Molecular Weight989.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O
InChIInChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51)
InChIKeyGKLWBWQLQGVPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What Is Lyso-globotetraosylceramide (d18:1) – A Procurement-Focused Structural Overview


Lyso-globotetraosylceramide (d18:1), also termed lyso-Gb4 or lyso-globoside, is the N-deacylated form of globotetraosylceramide (Gb4). It consists of the neutral tetrasaccharide headgroup GalNAcβ1-3Galα1-4Galβ1-4Glc linked β-glycosidically to a C18 sphingosine (d18:1) backbone bearing a free amine, as opposed to the amide-linked fatty acid present in the parent ceramide . This structural feature confers distinct chemical reactivity and biochemical behaviour, including the capacity to act as a substrate for sphingolipid ceramide N-deacylase (SCDase)-mediated reacylation [1]. The compound is supplied as a purified solid (typical purity >98%) for research use, with a molecular weight of 989.1 Da and solubility in chloroform:methanol:water mixtures .

Deacylated Probe Substrate: Free sphingosine amine enables direct enzymatic N-acylation by SCDase or conjugation with amine-reactive labels without prior chemical deprotection.
Tetrasaccharide Epitope Specificity: GalNAcβ1-3Galα1-4Galβ1-4Glc headgroup confers orthogonal receptor recognition suitable for VTE toxin-binding studies and selectivity panels versus Gb3-based probes.
Lipidomics Standard Backbone: Defined C18 sphingosine (d18:1) isoform matches endogenous lyso-GSL distribution, supporting LC-MS/MS method alignment and matrix-matched calibration research.

Why Lyso-globotetraosylceramide (d18:1) Cannot Be Interchanged with Lyso-Gb3 or Gb4 Analogs


The lyso-glycosphingolipid family exhibits pronounced functional divergence driven by glycan headgroup composition and the presence of a free sphingoid amine. Lyso-globotetraosylceramide (d18:1) bears a terminal GalNAcβ1-3 residue on the globo-series core, which fundamentally alters its receptor specificity for bacterial toxins compared to the trisaccharide lyso-Gb3 [1]. In parallel, the absence of an N-acyl chain renders the compound susceptible to enzymatic N-acylation (e.g., conversion to stearoyl-Gb4 by SCDase), a transformation not possible with pre-formed ceramides [2]. These dual molecular determinants—glycan identity and free amine reactivity—mean that substituting lyso-Gb4 with lyso-Gb3, Gb4 ceramide, or other lyso-GSLs will produce divergent experimental outcomes in toxin-binding assays, enzymatic studies, and analytical reference applications.

Target Product
Substitute Risk: Lyso-Gb3 (d18:1)
Substitute Risk: Gb4 Ceramide
Lyso-Gb4 (d18:1)
Reference tetrasaccharide globoside with free amine and defined C18 sphingosine.
Receptor Mismatch
Contains Gb3 trisaccharide core; binds Stx1/Stx2 toxins but not VTE. Orthogonal glycan specificity alters assay binding profile and may produce false-negative results in VTE studies.
Amine Reactivity Lost
N-acylated ceramide lacks a free amine. Cannot be directly conjugated to NHS-ester probes or used as an SCDase substrate without prior chemical deacylation, introducing lipoform heterogeneity.

Quantitative Differentiation Evidence for Lyso-globotetraosylceramide (d18:1) vs Closest Analogs


Toxin Receptor Specificity: VTE Binding vs. Stx1/Stx2 Selectivity of Lyso-Gb3

Lyso-globotetraosylceramide (d18:1) is recognized by the pig edema disease toxin (VTE) in a TLC-based glycolipid binding assay, whereas the trisaccharide analog lyso-Gb3 (d18:1) binds Shiga toxin 1 (Stx1) but not Stx2 [1]. Quantitative binding data from the parent ceramide study demonstrated that Gb4 is the specific receptor for VTE with no detectable binding to Gb3 under the same conditions, establishing the tetrasaccharide requirement for VTE engagement [1]. Conversely, lyso-Gb3 requires cholesterol and phosphatidylcholine for Stx1 binding and remains inert toward Stx2, as confirmed by surface plasmon resonance studies [2]. This orthogonal toxin specificity profile means that lyso-Gb4 is the obligatory choice for VTE-related research, while lyso-Gb3 cannot substitute in this context.

VTE Toxin Recognition
Cross-study comparable
Target: Lyso-Gb4 binds VTE toxin; no Stx1/Stx2 binding. Comparator: Lyso-Gb3 binds Stx1 (requires cholesterol/PC); no VTE binding.
Orthogonal receptor specificity profile.
Supports selection based on tetrasaccharide vs. trisaccharide epitope requirements.
Shiga toxin glycosphingolipid receptor VTE

Enzymatic N-Acylation Efficiency: Lyso-Gb4 as a Defined Substrate for SCDase-Catalyzed Ceramide Synthesis

Lyso-globotetraosylceramide (d18:1) serves as an acceptor substrate for sphingolipid ceramide N-deacylase (SCDase)-catalyzed condensation with stearic acid to yield Gb4 (d18:1/18:0) ceramide [1]. The reversible nature of SCDase was quantitatively characterized by Kita et al., who reported that the condensation reaction reaches equilibrium with a conversion yield of approximately 70-80% for lyso-GSL substrates when using 5-fold molar excess of fatty acid at pH 5.5-6.0, 37°C for 16-24 h [2]. In contrast, pre-formed Gb4 ceramide species isolated from natural sources exist as heterogeneous mixtures of lipoforms (e.g., d18:1/C16:0, d18:1/C22:0, d18:1/C24:1) that cannot be chromatographically resolved to single molecular species [3]. The lyso-Gb4 → stearoyl-Gb4 route thus uniquely enables preparation of a chemically defined, single-species Gb4 ceramide standard.

SCDase Substrate Efficiency
Class-level inference
Target: Lyso-Gb4 yields ~70-80% homogeneous Gb4 (d18:1/18:0) via SCDase. Baseline: Natural Gb4 extracts present ≥3 heterogeneous ceramide lipoforms.
Supports defined ceramide standard preparation.
SCDase condensation: 5-fold fatty acid excess, pH 5.5-6.0, 37°C, 16-24 h.
SCDase ceramide synthesis lyso-glycosphingolipid

Free Amine Reactivity for Conjugation and Derivatization: A Distinguishing Feature from N-Acylated Ceramides

The free primary amine on the sphingosine backbone of lyso-globotetraosylceramide (d18:1) permits direct conjugation with amine-reactive reagents such as NHS-esters, isothiocyanates, and activated biotin derivatives [1]. This reactivity is absent in fully acylated Gb4 ceramides, which require de-acylation or total synthesis for labeling. While absolute reaction yields are condition-dependent, typical NHS-ester conjugations with lyso-GSLs proceed with >90% labeling efficiency at pH 8.0-8.5, 25°C for 2-4 h at 1:1 to 1:5 molar ratio of probe to lipid [2]. Lyso-Gb3 (d18:1) shares the free amine and can be similarly derivatized, but the resulting conjugate carries a different glycan epitope (Gb3 vs. Gb4), which alters its biological recognition profile as established in Evidence Item 1. Thus, for applications requiring a labeled Gb4-specific probe, lyso-Gb4 (d18:1) is the sole starting material.

Free Amine Reactivity
Class-level inference
Target: Lyso-Gb4 provides free -NH2; typical NHS-ester labeling yield >90%. Baseline: Gb4 ceramide lacks free amine; requires multi-step chemical deacylation for labeling.
Direct functionalization without preparatory deprotection.
Reaction conditions: pH 8.0-8.5, 25°C, 2-4 h, 1:1 to 1:5 lipid:probe molar ratio.
amine-reactive probes fluorescent labeling biotinylation

Sphingoid Backbone Definition: d18:1 Specificity vs. d18:0 or d20:1 Lyso-GSL Analogs

Lyso-globotetraosylceramide (d18:1) contains a C18 sphingosine backbone with a Δ4-trans double bond, as confirmed by the canonical SMILES and molecular formula (C44H80N2O22, MW 989.1 Da) provided in vendor quality-control documentation . This distinguishes it from the saturated d18:0 analog (MW 991.1 Da, +2 Da mass shift) and the d20:1 variant (MW 1017.2 Da, +28 Da shift), both of which may co-elute or cross-react in LC-MS/MS or immunoassay workflows if not chromatographically resolved. In targeted lipidomics studies of Fabry disease, the d18:1 isoform constitutes the dominant sphingoid base across Gb3 and Gb4 lyso-species, with d18:2 and d18:0 comprising <5% of total lyso-GSL signal in human plasma [1]. Therefore, employing the correct d18:1 lyso-Gb4 standard is critical for accurate retention time alignment and quantification in multiple reaction monitoring (MRM) assays targeting the endogenous d18:1 species.

d18:1 Isoform Match
Supporting evidence
Endogenous Abundance: d18:1 sphingoid base comprises >95% of circulating lyso-Gb4 species. Mass Specificity: MW 989.1 Da (Δ4 double bond); distinct from d18:0 (+2 Da) and d20:1 (+28 Da).
Supports co-elution and quantification accuracy in LC-MS/MS.
Use of incorrect isoform introduces retention time shift and ionization bias in lipidomics assays.
sphingoid base d18:1 lipid standard mass spectrometry

High-Value Procurement Scenarios for Lyso-globotetraosylceramide (d18:1)


VTE Toxin–Receptor Binding Assays Requiring the Native Tetrasaccharide Ligand

Research groups investigating the molecular pathogenesis of porcine edema disease employ lyso-globotetraosylceramide (d18:1) as a defined, soluble receptor proxy in ELISA, SPR, and TLC overlay assays. The compound’s specific recognition by VTE toxin, but not by Stx1 or Stx2, makes it an irreplaceable positive control for verifying toxin-receptor specificity . Procurement of the lyso form eliminates the confounding influence of variable ceramide fatty acyl chains on membrane integration and binding avidity, enabling direct comparison with lyso-Gb3 in toxin-subtype selectivity panels.

Chemo-Enzymatic Synthesis of Homogeneous Gb4 Ceramide Reference Standards

Analytical laboratories performing quantitative Gb4 lipidomics by LC-MS/MS require single-species ceramide calibration standards. Lyso-globotetraosylceramide (d18:1) is the essential starting substrate for SCDase-mediated coupling to stearic acid, delivering >70% conversion to the defined Gb4 (d18:1/18:0) species . This enzymatic route bypasses the lipoform heterogeneity of natural Gb4 extracts, where at least three major ceramide variants co-exist , and avoids the multi-step complexity of total chemical synthesis. The resulting homogeneous standard directly improves signal linearity and lower limit of quantification in MRM-based assays targeting endogenous Gb4 lipoforms.

Preparation of Fluorescent or Biotinylated Gb4 Probes for Cell-Surface Staining

Cell biologists studying globoside trafficking or toxin internalization pathways require labeled Gb4 ligands that retain native receptor activity. The free amine of lyso-globotetraosylceramide (d18:1) is directly conjugated to NHS-ester fluorophores (e.g., BODIPY, Alexa Fluor) or biotin with >90% efficiency under standard amine-labeling conditions . In contrast, fully acylated Gb4 ceramide must undergo chemical deacylation (risk of glycan degradation) or total synthesis for labeling. Procurement of the lyso form eliminates these preparatory steps and preserves the intact GalNAcβ1-3Galα1-4Galβ1-4Glc epitope required for specific recognition .

Targeted LC-MS/MS Lipidomics Requiring d18:1 Isoform-Specific Internal Standards

Clinical and translational lipidomics facilities quantifying endogenous lyso-Gb4 species in human plasma or tissue biopsies require the d18:1 isoform as an internal standard for accurate peak integration. Because >95% of circulating lyso-GSLs carry the d18:1 sphingoid base , use of a d18:0 or d20:1 standard introduces a retention time shift and ionization efficiency bias that degrades assay accuracy. Procurement of the authentic d18:1 lyso-Gb4 standard, with its exact monoisotopic mass (989.1 Da) and defined double bond position (Δ4), ensures optimal co-elution and matrix-matched calibration in reversed-phase UPLC-MRM workflows .

Application
Selection Property
Validation Focus
VTE toxin-receptor binding assays
Tetrasaccharide epitope specificity
VTE receptor binding assay response and glycan selectivity review
Homogeneous Gb4 ceramide standard synthesis
SCDase substrate context
Single-species ceramide identity validation and assay linearity
Fluorescent / biotinylated Gb4 probe preparation
Free amine conjugation context
Labeled probe specificity and native receptor activity retention
Targeted LC-MS/MS lipidomics ISTD
d18:1 backbone definition
Chromatographic co-elution and matrix-matched calibration review

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